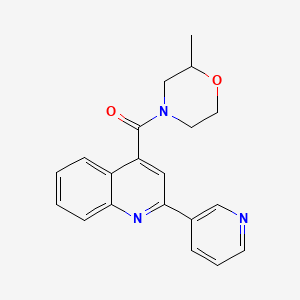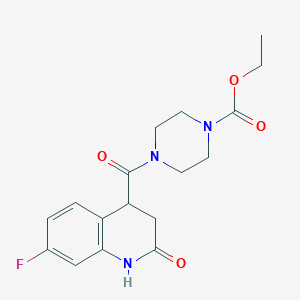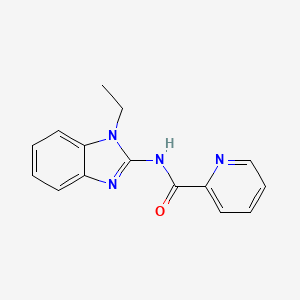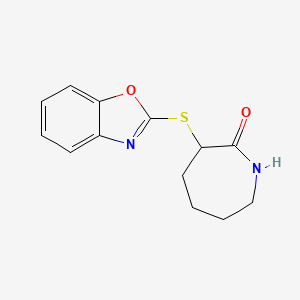
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone, also known as MMPIP, is a compound that has shown potential as a therapeutic agent for various neurological disorders. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and neuronal excitability.
Mechanism of Action
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone acts as a selective antagonist of the mGluR7 receptor, which is predominantly expressed in the central nervous system. mGluR7 plays a crucial role in regulating the release of neurotransmitters such as glutamate and GABA, and its dysfunction has been implicated in the pathophysiology of various neurological disorders. By blocking the activity of mGluR7, this compound modulates the release of these neurotransmitters, thereby improving neuronal function.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the improvement of cognitive function. In animal models, this compound has been found to reduce anxiety-like behaviors, improve working memory, and enhance synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone in lab experiments is its high selectivity for the mGluR7 receptor, which allows for specific modulation of neuronal function. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone, including the investigation of its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound and to optimize its pharmacokinetic properties for clinical use. Additionally, the development of novel mGluR7 antagonists with improved solubility and bioavailability could further enhance the potential of this compound as a therapeutic agent.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent for various neurological disorders. Its selective antagonism of the mGluR7 receptor makes it a valuable tool for investigating the role of this receptor in neuronal function and for developing novel therapies for neurological disorders. Further research is needed to fully elucidate the molecular mechanisms underlying the effects of this compound and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone can be synthesized using a multi-step process that involves the coupling of 2-methylmorpholine and 2-pyridin-3-ylquinoline with a suitable linker. The final product is obtained through purification and characterization using various analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. In preclinical studies, this compound has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models. Moreover, this compound has also been found to have neuroprotective effects against excitotoxicity and oxidative stress.
properties
IUPAC Name |
(2-methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-13-23(9-10-25-14)20(24)17-11-19(15-5-4-8-21-12-15)22-18-7-3-2-6-16(17)18/h2-8,11-12,14H,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHBSVHGSHBDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7462389.png)


![6-(furan-2-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7462403.png)
![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)
![1-(1,3-benzodioxol-5-yl)-N-[(2-methoxy-5-methylphenyl)methyl]methanamine](/img/structure/B7462425.png)
![2-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B7462430.png)
![N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide](/img/structure/B7462436.png)

![N-[[1-(dimethylamino)cyclohexyl]methyl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide](/img/structure/B7462445.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7462458.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)
![(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one](/img/structure/B7462471.png)